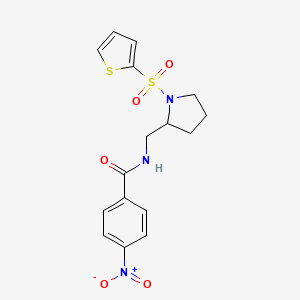
(4Ar,8aS)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Ar,8aS)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione, commonly known as quinoxaline, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. Quinoxaline is a bicyclic molecule that contains a pyrazine ring fused with a cyclohexane ring. The compound has shown promising results in various biological assays, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of quinoxaline is not yet fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, quinoxaline derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects
Quinoxaline has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Quinoxaline derivatives have also been shown to possess antitumor activity by inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoxaline has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, quinoxaline derivatives have been shown to exhibit high selectivity and potency against specific targets, making them ideal candidates for drug development. However, one limitation is that the compound may exhibit low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on quinoxaline and its derivatives. One area of focus is the development of new quinoxaline-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of quinoxaline and its derivatives, which could lead to the development of new drugs with improved efficacy and selectivity. Additionally, the development of new synthetic methods for quinoxaline could lead to the discovery of novel derivatives with unique biological activities.
Méthodes De Synthèse
The synthesis of quinoxaline can be achieved through various methods, including the condensation of o-phenylenediamine with a carbonyl compound, such as a ketone or aldehyde. One of the most commonly used methods involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The resulting product is then reduced to yield quinoxaline.
Applications De Recherche Scientifique
Quinoxaline has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Quinoxaline derivatives have also been investigated as potential agents for the treatment of various diseases, including cancer, tuberculosis, and diabetes.
Propriétés
IUPAC Name |
(4aS,8aR)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-9-19-15-11-7-5-6-8-12(11)16(20-10-4-2)14(18)13(15)17/h3-4,11-12H,1-2,5-10H2/t11-,12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZBALCEWFUSG-TXEJJXNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C2CCCCC2N(C(=O)C1=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCON1[C@@H]2CCCC[C@@H]2N(C(=O)C1=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)


![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/no-structure.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)


![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)
![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)